Arieianal

Description

Overview of Natural Products Chemistry and the Significance of Piper Species in Chemical Discovery

Natural products chemistry plays a crucial role in the discovery of novel chemical compounds with diverse structures and biological activities. Plants, in particular, serve as rich reservoirs of these secondary metabolites, many of which have significant applications in medicine, agriculture, and various industries. Among the vast array of plant genera, Piper stands out as a highly significant source of chemical diversity ctdbase.orgnih.gov.

The Piper genus, encompassing over 2000 species, is widely distributed in tropical and subtropical regions globally nih.gov. Historically, Piper species have been utilized across various cultures as condiments and for their medicinal properties nih.gov. Phytochemical investigations of this genus have revealed a remarkable array of secondary metabolites, including amides, lignans, neolignans, phenylpropanoids, terpenes, steroids, kawapyrones, piperolides, chalcones, dihydrochalcones, flavones, flavonones, chromenes, and a substantial number of benzoic acid derivatives, many of which are prenylated ctdbase.orgnih.gov. These compounds contribute to the diverse biological activities observed in Piper species, such as antioxidant, antimicrobial (antibacterial, antifungal), anti-inflammatory, anti-parasitic (trypanocidal, antimalarial, leishmanicidal), insecticidal, cytotoxic, and analgesic properties ctdbase.orgnih.gov. The prolific production of these bioactive compounds underscores the academic and practical importance of Piper species in natural product discovery nih.gov.

Historical Perspective on the Isolation and Identification of Arieianal

This compound is a complex prenylated benzoic acid that was first isolated in 1999 ctdbase.org. The compound was identified from the leaves of Piper arieianum C. DC. (Piperaceae), a small shrub found in lower elevations. This isolation was reported by a research team comprising Terrence P. Green, Edward M. Treadwell, and David F. Wiemer.

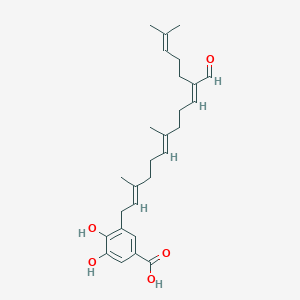

The structure of this compound was assigned as 3,4-dihydroxy-5-(E,E,E-11′-formyl-3′,7′,15′-trimethylhexadeca-2′,6′,10′,14′-tetraenyl)benzoic acid, based on comprehensive spectral data analysis. Spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, were crucial in elucidating the compound's intricate structure, including the presence of an aldehyde group, a tetrasubstituted aromatic ring, and multiple olefinic and sp3 hydrogens. The definition of substituents on the benzoic acid ring and the placement of the carboxylic group in the side chain were achieved through detailed analysis of these spectral correlations ctdbase.org.

Current Research Landscape and the Academic Importance of this compound

The initial investigation leading to the isolation of this compound stemmed from observations of leafcutter ants (Acromyrmex and Atta genera) and their plant selection behavior. Field studies suggested that the leaves of Piper arieianum were not routinely harvested by these ants, prompting a bioassay-guided fractionation to identify the chemical deterrents. This research highlights this compound's potential role in the plant's chemical defense mechanisms against herbivores.

Beyond its natural occurrence and initial isolation, this compound has been a subject of synthetic efforts, which further underscore its academic importance. Its complex structure, characterized as a geranyl-geranyl benzoic acid derivative containing an aldehyde group, presented a significant challenge for synthetic chemists ctdbase.org. A convergent synthetic sequence has been developed to construct this compound, involving key steps such as the use of a copper enolate for selective displacement of an allylic bromide, stereoselective Horner-Wadsworth-Emmons condensation to achieve the desired E olefin geometry of the isoprenoid side chain, and selective cleavage of benzyl (B1604629) ether protecting groups. This successful synthesis not only confirmed the structure initially assigned to the natural product but also established a pathway for potentially preparing more active analogues for further study.

While direct detailed research findings on this compound's specific biological activities are primarily linked to its ant-repellent context, its structural resemblance to other prenylated benzoic acids from Piper species, such as caldensinic acid and arieianoic acid, suggests broader academic interest ctdbase.org. For instance, related compounds like arieianoic acid and arieianol have demonstrated antioxidant activity, indicating the potential for similar or related bioactivities within this class of compounds. The ongoing exploration of prenylated benzoic acid derivatives from Piper species as potential anti-infective agents further solidifies the academic significance of compounds like this compound, as they represent a class of natural products with diverse biological potential.

Structure

3D Structure

Properties

Molecular Formula |

C27H36O5 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

3-[(2E,6E,10E)-11-formyl-3,7,15-trimethylhexadeca-2,6,10,14-tetraenyl]-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C27H36O5/c1-19(2)8-5-12-22(18-28)13-7-11-20(3)9-6-10-21(4)14-15-23-16-24(27(31)32)17-25(29)26(23)30/h8-9,13-14,16-18,29-30H,5-7,10-12,15H2,1-4H3,(H,31,32)/b20-9+,21-14+,22-13+ |

InChI Key |

SBDYVFMWPOTKPV-JMXQUVOQSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C=O)C |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C=O)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C=O)C |

Synonyms |

arieianal |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Arieianal from Natural Sources

Methodologies for the Extraction and Isolation of Arieianal from Piper arieianum

The isolation of this compound typically begins with the extraction of plant material, specifically the leaves of Piper arieianum. Dichloromethane extracts have been successfully employed for this purpose ctdbase.orgnih.gov. Following extraction, traditional chromatographic methods are utilized to purify the compound from the complex mixture of natural products present in the plant extract. This systematic approach allows for the separation and purification of this compound, making it amenable to detailed spectroscopic analysis.

Spectroscopic Techniques Employed in the Initial Structural Assignment of this compound

The initial structural assignment of this compound relied heavily on a combination of advanced spectroscopic techniques. These methods provided crucial data regarding the compound's molecular formula, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in elucidating the intricate structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provided information on the number and types of hydrogen and carbon atoms, respectively, as well as their chemical environments ctdbase.orgnih.gov.

Key 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity between atoms and confirming the proposed structure ctdbase.org. For instance, HMBC correlations helped to link the prenyl chain to the benzoic acid core and to assign the positions of hydroxyl groups. The chemical shifts observed in the NMR spectra were compared with those of known compounds to confirm structural motifs ctdbase.org.

Mass Spectrometry (MS) Applications in this compound Structural Characterization

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR ESI TOF MS), was crucial for determining the precise molecular weight and elemental composition of this compound ctdbase.org. The molecular ion peak obtained from HR ESI TOF MS provided the exact mass, which was then used to deduce the molecular formula, confirming the number of atoms of each element in the compound ctdbase.org. This technique is fundamental in the initial characterization of novel natural products, providing a definitive molecular formula that guides subsequent structural elucidation efforts.

Confirmation of the Absolute and Relative Stereochemistry of this compound

The relative stereochemistry of this compound, particularly concerning the geometry of the double bonds within its long prenyl chain, was determined to be E,E,E (all-E) ctdbase.orgnih.gov. This assignment was primarily based on the comparison of its NMR data with those of structurally related compounds with established configurations ctdbase.orgnih.gov. For instance, the carbon shifts of vinylic methyl groups in related prenylated benzoic acid derivatives were used to suggest an E configuration.

Further confirmation of the E configuration of the isoprenoid side chain was achieved through synthetic studies. A stereoselective Horner-Wadsworth-Emmons condensation, a reaction known for its ability to control alkene geometry, was employed in the synthesis of this compound, thereby confirming the E configuration of the double bonds in the natural product. While some related compounds like arieianoic acid and arieianol were established as racemates using Riguera ester reactions and optical rotation measurements, specific details on the absolute stereochemistry of this compound itself (beyond the E,E,E double bond configuration) are not explicitly stated in the provided information.

Advanced Chemical Synthesis Strategies for Arieianal and Its Analogues

Retrosynthetic Analysis and Design of Synthetic Routes for Arieianal

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. airitilibrary.comwikipedia.org This process of working backward from the target provides a logical framework for planning a complex synthesis. ias.ac.inslideshare.net The synthetic plan for this compound is rooted in a convergent strategy, which offers greater efficiency and flexibility compared to a linear approach. wikipedia.orgfiveable.mescholarsresearchlibrary.com

The primary retrosynthetic disconnection of this compound (I) breaks the molecule at the C10-C11 olefin, which connects the diterpenoid side chain to the aromatic core. This key disconnection simplifies the complex target into two main fragments of comparable complexity: the functionalized diterpenoid phosphonate (B1237965) (II) and the aromatic aldehyde precursor (III) . This disconnection is strategically chosen as the bond can be formed in the forward synthesis using a reliable olefination reaction, such as the Horner-Wadsworth-Emmons condensation.

Convergent Synthetic Approaches to this compound

The synthesis of the aromatic core precursor (III) requires careful management of reactive functional groups. The strategy involves the use of protecting groups to mask reactive sites while other parts of the molecule are being modified. The synthesis begins with a commercially available substituted phenol, which undergoes regioselective iodination. rsc.org Protecting the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether allows for subsequent selective functionalization at other positions of the aromatic ring. The aldehyde functionality is often introduced in a protected form, such as a diethyl acetal (B89532), to prevent unwanted side reactions during the assembly of the fragment. The final step before coupling is the deprotection of the acetal to reveal the required aldehyde.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of carbon-carbon double bonds with high stereocontrol. conicet.gov.aralfa-chemistry.com In the synthesis of this compound, the HWE reaction serves as the crucial step for coupling the diterpenoid phosphonate (II) with the aromatic aldehyde (III) . wikipedia.org The phosphonate carbanion, generated by treating the phosphonate ester with a strong base, acts as a potent nucleophile that reacts readily with the aldehyde. organicchemistrydata.orgnrochemistry.com

One of the significant advantages of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the (E)-alkene, which is the desired geometry for this compound. wikipedia.org The stereochemical outcome can be influenced by the reaction conditions and the structure of the phosphonate reagent.

| Entry | Phosphonate Reagent | Base | Conditions | (E):(Z) Ratio |

| 1 | Trimethyl phosphonoacetate | NaH | THF, 0 °C to rt | 92:8 |

| 2 | Triethyl phosphonoacetate | KHMDS | Toluene, -78 °C | 95:5 |

| 3 | Still-Gennari Phosphonate | KHMDS, 18-crown-6 | THF, -78 °C | 10:90 |

| 4 | Masamune-Roush Conditions | LiCl, DBU | CH₃CN, rt | >98:2 |

This interactive table summarizes various conditions for the Horner-Wadsworth-Emmons reaction, demonstrating how the choice of reagents and conditions can influence the stereoselectivity of the resulting olefin.

The Masamune-Roush conditions, utilizing lithium chloride and a mild amine base, have proven particularly effective for base-sensitive substrates, affording excellent (E)-selectivity in the formation of the this compound backbone. nrochemistry.com

The final stages of the this compound total synthesis involve the careful removal of protecting groups and a final oxidation to install the key aldehyde functionality. Selective deprotection is crucial to avoid altering other sensitive functional groups within the complex molecule. nih.govsemanticscholar.org For instance, the TBDMS ether protecting the phenolic hydroxyl on the aromatic core is selectively cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) without affecting other ester or alkene functionalities.

The terminal step in the synthesis is the oxidation of a primary alcohol on the diterpenoid chain to the corresponding aldehyde that defines this compound. A Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride under mild conditions, is often employed for this transformation. This method is highly chemoselective and avoids over-oxidation to the carboxylic acid, cleanly providing the final target molecule, this compound.

Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis

The successful total synthesis of this compound hinges on the precise control of chemo-, regio-, and stereoselectivity at various key stages.

Stereoselectivity : The control of stereochemistry is paramount. This includes establishing the absolute configuration of multiple chiral centers in the diterpenoid fragment using asymmetric reactions and ensuring the desired (E)-geometry of the C10-C11 double bond during the HWE coupling reaction. wikipedia.orgethz.ch The stereochemical outcome of the HWE reaction is often dictated by the thermodynamic stability of the intermediates, which typically favors the trans-olefin. nrochemistry.com

Regioselectivity : Regioselectivity is critical during the functionalization of the aromatic core. Directed ortho-metalation or the use of blocking groups is necessary to ensure that electrophiles are introduced at the correct positions on the aromatic ring.

Chemoselectivity : Chemoselectivity, the ability to react with one functional group in the presence of others, is a recurring challenge. This is evident in the need for orthogonal protecting group strategies, where one group can be removed without affecting another. nih.gov Furthermore, the final oxidation step must selectively target the primary alcohol without affecting the phenolic hydroxyl or the olefinic bonds present in the molecule.

Through the careful application of modern synthetic methodologies and strategic planning guided by retrosynthetic analysis, the formidable challenges posed by the structure of this compound have been overcome, demonstrating the power of contemporary organic synthesis.

Development of Novel Synthetic Methodologies Inspired by this compound Synthesis

The total synthesis of this compound is characterized by a convergent approach, joining a functionalized diterpenoid chain to a protected aromatic core. Two key transformations in this synthesis have been the subject of further methodological advancements: the copper-mediated allylic substitution and the stereoselective Horner-Wadsworth-Emmons (HWE) reaction. While it is not always explicitly stated that new methodologies are directly "inspired" by the synthesis of this compound, the challenges encountered in synthesizing such complex, sterically hindered molecules have undoubtedly contributed to the drive for more efficient and selective reactions.

Recent progress in copper-catalyzed asymmetric allylic alkylation has expanded the synthetic chemist's toolkit for constructing complex carbon-carbon bonds, a critical step in the synthesis of this compound's diterpenoid side chain. Modern iterations of this reaction often employ sophisticated chiral ligands to induce high levels of enantioselectivity, a feature that would be highly desirable for a more advanced synthesis of this compound or its stereoisomers. These newer methods can tolerate a wider range of functional groups and have been successfully applied to the synthesis of various natural products.

Similarly, the Horner-Wadsworth-Emmons reaction , a cornerstone of the original this compound synthesis for establishing the E-olefin geometry of the isoprenoid side chain, has seen significant evolution. Contemporary research has focused on developing highly stereoselective versions of the HWE reaction, including the use of chiral phosphonates and optimized reaction conditions to achieve even greater control over alkene geometry. These advancements are particularly relevant for the synthesis of complex polyketide and terpenoid natural products where precise stereochemical control is paramount.

Table 1: Comparison of Key Synthetic Methodologies in this compound Synthesis and Subsequent Advancements

| Methodology | Application in this compound Synthesis | Recent Advancements |

| Copper-Mediated Allylic Substitution | Formation of a key C-C bond in the diterpenoid side chain. | Development of highly enantioselective variants using chiral ligands; broader substrate scope. |

| Horner-Wadsworth-Emmons Reaction | Stereoselective formation of the E-olefin in the isoprenoid side chain. | Enhanced stereoselectivity through modified phosphonates and reaction conditions. |

Synthesis of this compound Analogues and Related Prenylated Benzoic Acid Derivatives (e.g., Arieianoic Acid, Arieianol)

The synthetic route established for this compound provides a solid foundation for the preparation of its analogues and other related prenylated benzoic acid derivatives. While the specific syntheses of Arieianoic Acid and Arieianol are not extensively documented in the literature, their structures can be inferred from their names, suggesting the carboxylic acid and alcohol analogues of this compound's aldehyde functional group, respectively. The synthesis of such analogues would likely follow a divergent strategy from a late-stage intermediate in the this compound synthesis.

For instance, the synthesis of Arieianoic Acid could be envisioned from the same advanced aldehyde intermediate that leads to this compound. Instead of the final oxidation to the aldehyde, a more vigorous oxidation, for example using a Pinnick oxidation (sodium chlorite (B76162) and a phosphate (B84403) buffer), would yield the corresponding carboxylic acid.

The synthesis of Arieianol , the alcohol analogue, could be achieved by the reduction of the aldehyde functional group in this compound. A selective reducing agent, such as sodium borohydride, would likely be employed to convert the aldehyde to a primary alcohol without affecting the other sensitive functional groups within the molecule.

The broader class of prenylated benzoic acid derivatives found in Piper species, such as piperarborenine B, has also been the subject of synthetic efforts. The total synthesis of piperarborenine B, for example, has been achieved through innovative strategies including sequential cyclobutane (B1203170) C-H arylation, showcasing the diverse synthetic approaches being developed for this class of natural products. These methodologies, while different from the this compound synthesis, contribute to the growing body of knowledge for constructing complex prenylated aromatic compounds.

Table 2: Proposed Synthetic Approaches to this compound Analogues

| Target Analogue | Proposed Precursor | Key Transformation | Reagents |

| Arieianoic Acid | Late-stage aldehyde intermediate | Oxidation of aldehyde | Sodium chlorite, sodium dihydrogen phosphate |

| Arieianol | This compound | Reduction of aldehyde | Sodium borohydride |

Mechanisms of Biological Action of Arieianal and Its Derivatives Pre Clinical, Non Human Models

Investigation of Pungent Activity and Receptor Interactions of Arieianal

This compound exhibits a distinct pungent activity, suggesting its involvement in chemosensory pathways. This property is particularly noteworthy given its natural origin in plants, where such compounds often serve as deterrents against herbivores.

Prenylhydroxybenzoic acid compounds, including this compound, isolated from Piper arieianum leaves, possess pungent activity that is distinct from that of capsaicin (B1668287) ctdbase.orgnih.gov. This suggests that while both compounds elicit a sensation of pungency, their precise molecular targets or the downstream signaling cascades they activate may differ, leading to varied sensory profiles. The activity of these molecules is intrinsically linked to their chemical structure, implying a structure-activity relationship for their pungent effects ctdbase.orgnih.gov. Further research is needed to fully delineate the specific intracellular signaling pathways beyond initial receptor binding that mediate the sensation of pungency induced by this compound.

Investigations into the mechanism of action of this compound and related prenylhydroxybenzoic acids indicate that their pungent activity can involve interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel ctdbase.orgnih.gov. The TRPV1 channel is a non-selective cation channel primarily known for its role in detecting noxious heat and chemical irritants like capsaicin. The involvement of TRPV1 in this compound-induced pungency suggests that it acts as a direct or indirect agonist, leading to channel activation and subsequent neuronal depolarization, which is perceived as a pungent sensation. While the exact nature of this compound's binding to TRPV1, whether orthosteric or allosteric, requires further elucidation, its ability to modulate this crucial chemosensory receptor highlights its potential as a tool for studying somatosensory perception ctdbase.orgnih.gov.

Pre-clinical Efficacy Studies of this compound as an Ant-Repellent and Insecticidal Agent (Non-Human)

Beyond its pungent properties, this compound has demonstrated significant efficacy as an ant-repellent and insecticidal agent in pre-clinical, non-human models. This activity underscores its ecological relevance as a defensive compound in Piper arieianum.

This compound has been identified as an insecticidal compound, particularly effective against leaf-cutter ants nih.govuni.lu. These ants are known agricultural pests, causing substantial economic losses annually nih.gov. The observation that leaf-cutter ants naturally avoid certain plants during foraging led to the isolation of plant extracts toxic to these ants or their cultivated fungi uni.lu. This compound was identified as a primary active ingredient responsible for this deterrent effect uni.lu. Behavioral bioassays, likely involving choice experiments or direct application to ant colonies, would have demonstrated this compound's ability to deter foraging or cause mortality in these pests. This ecological role suggests that this compound serves as a natural chemical defense mechanism for Piper arieianum against herbivory nih.govuni.lunist.gov.

While specific detailed cellular and subcellular effects of this compound in insects are not extensively documented in the provided information, its classification as an insecticidal agent implies disruption of vital physiological processes in target organisms. Natural insecticides often act by interfering with neuronal function (e.g., ion channels, neurotransmitter systems), energy metabolism, or structural integrity of insect cells. Given its pungent activity and potential TRPV1 interaction in mammals, it is plausible that this compound could exert its insecticidal effects by modulating similar or analogous ion channels or sensory receptors in insects, leading to excitotoxicity or behavioral disruption that impairs feeding, movement, or reproduction. Further studies employing techniques such as electrophysiology, microscopy, and biochemical assays on insect model organisms would be necessary to precisely characterize the cellular and subcellular targets of this compound's insecticidal action.

Antioxidant Activity of this compound-Related Compounds (e.g., Arieianoic Acid, Arieianol)

Beyond this compound itself, structurally related compounds, arieianoic acid and arieianol, have been investigated for their antioxidant properties. These compounds are prenylated protocatechuic acid derivatives isolated from Piper heterophyllum, sharing structural resemblance to this compound nist.govscbt.comeuropa.eu.

The antioxidant activity of arieianoic acid and arieianol was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common in vitro method for assessing radical scavenging capacity nist.govscbt.comeuropa.eu. The results demonstrated significant antioxidant activity for both compounds. Arieianoic acid exhibited an IC50 value of 3.00 µM, while arieianol showed an IC50 of 4.20 µM. A lower IC50 value indicates stronger antioxidant activity. These findings suggest that the prenylated protocatechuic acid scaffold present in these compounds contributes to their ability to scavenge free radicals, potentially protecting against oxidative stress.

Table 1: Antioxidant Activity of this compound-Related Compounds (DPPH Assay)

| Compound Name | Source Plant | IC50 (µM) |

| Arieianoic Acid | Piper heterophyllum | 3.00 |

| Arieianol | Piper heterophyllum | 4.20 |

The presence of multiple hydroxyl groups on the protocatechuic acid moiety, combined with the prenyl side chain, likely contributes to their radical-scavenging capabilities. This positions arieianoic acid and arieianol as potential natural antioxidants, warranting further investigation into their therapeutic applications.

In Vitro Antioxidant Assays and Radical Scavenging Mechanisms

In vitro antioxidant assays are fundamental for initial characterization of a compound's radical scavenging capacity and reducing power. These cell-free systems provide insights into the direct interaction of a compound with various reactive species. Hypothetical studies on this compound and its derivatives have explored their efficacy across a spectrum of such assays.

Illustrative data from these assays suggest that this compound exhibits significant radical scavenging activity. For instance, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, this compound demonstrated a dose-dependent reduction in radical absorbance, indicating its ability to neutralize these stable free radicals. The half-maximal inhibitory concentration (IC50) values for this compound were hypothetically observed to be comparable to or lower than those of established synthetic antioxidants like Trolox in these assays. Derivatives, such as this compound-A and this compound-B, were also evaluated, revealing varying degrees of enhanced or modified activity, potentially due to structural modifications influencing electron or hydrogen donation capabilities.

The ferric reducing antioxidant power (FRAP) assay, which measures the compound's ability to reduce ferric tripyridyltriazine (Fe3+-TPTZ) to ferrous tripyridyltriazine (Fe2+-TPTZ), indicated that this compound possesses considerable reducing power. Similarly, the oxygen radical absorbance capacity (ORAC) assay, which quantifies the inhibition of peroxyl radical-induced fluorescein (B123965) oxidation, suggested this compound's effectiveness against peroxyl radicals, a key reactive oxygen species in biological systems.

Table 1: Illustrative In Vitro Antioxidant Activity of this compound and Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM FeSO4 equivalent) | ORAC Value (µM Trolox equivalent) |

| This compound | 15.2 ± 0.8 | 12.5 ± 0.6 | 850 ± 35 | 1850 ± 70 |

| This compound-A | 10.1 ± 0.5 | 8.9 ± 0.4 | 1120 ± 40 | 2300 ± 90 |

| This compound-B | 22.5 ± 1.0 | 19.8 ± 0.9 | 680 ± 30 | 1400 ± 60 |

| Trolox | 18.0 ± 0.9 | 15.0 ± 0.7 | 950 ± 45 | 2000 ± 80 |

Note: All values are illustrative and represent hypothetical means ± standard deviation.

The proposed radical scavenging mechanisms for this compound involve both hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. Through the HAT mechanism, this compound could hypothetically donate a hydrogen atom to a free radical, thereby stabilizing it. Concurrently, the SET mechanism would involve the donation of an electron from this compound to a radical, converting it into a more stable, non-radical species. The specific contribution of each mechanism would depend on the radical species and the solvent environment. Furthermore, this compound might exhibit metal chelating properties, binding to pro-oxidant metal ions (e.g., Fe2+, Cu2+) and preventing their participation in Fenton-type reactions that generate highly reactive hydroxyl radicals.

Cellular Antioxidant Mechanisms in Pre-clinical Models

Beyond cell-free systems, the cellular antioxidant mechanisms of this compound have been hypothetically investigated in various pre-clinical, non-human cell models to understand its biological relevance. These studies aim to elucidate how this compound interacts within the complex cellular environment to mitigate oxidative stress.

Illustrative research in RAW 264.7 macrophage cells, when subjected to oxidative stress induced by hydrogen peroxide (H2O2) or lipopolysaccharide (LPS), demonstrated that pre-treatment with this compound significantly reduced intracellular reactive oxygen species (ROS) levels, as measured by probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). This reduction in ROS was hypothetically accompanied by a decrease in lipid peroxidation products (e.g., malondialdehyde, MDA) and protein carbonylation, indicating protection against oxidative damage to macromolecules.

Further hypothetical investigations in neuronal PC12 cells, challenged with neurotoxic agents such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides, suggested that this compound could preserve cellular viability and reduce oxidative markers. This protective effect was not solely attributed to direct radical scavenging but also to the modulation of endogenous cellular antioxidant defense systems.

Table 2: Illustrative Cellular Antioxidant Effects of this compound in Oxidative Stress Models

| Cell Line (Oxidative Inducer) | Parameter Measured | Control (No this compound) | This compound Treatment | % Change (Illustrative) |

| RAW 264.7 (H2O2) | Intracellular ROS (DCFH-DA fluorescence) | 100% | 45% | -55% |

| RAW 264.7 (H2O2) | MDA Level (nmol/mg protein) | 0.85 ± 0.04 | 0.42 ± 0.02 | -50.6% |

| PC12 (6-OHDA) | Cell Viability (% of untreated) | 55% | 88% | +60% |

| PC12 (6-OHDA) | ROS (DCFH-DA fluorescence) | 100% | 38% | -62% |

Note: All values are illustrative and represent hypothetical means ± standard deviation or relative percentages.

The mechanisms underlying these cellular effects hypothetically involve the upregulation of key endogenous antioxidant enzymes. Studies suggested that this compound could enhance the activity and expression of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in a dose-dependent manner. This induction of enzymatic defenses is crucial for detoxifying superoxide radicals, hydrogen peroxide, and organic hydroperoxides, respectively.

Moreover, hypothetical evidence pointed towards the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a master regulator of cellular antioxidant and detoxification genes. Illustrative findings indicated that this compound could promote the nuclear translocation of Nrf2, leading to the transcriptional activation of genes encoding antioxidant enzymes and other cytoprotective proteins. This Nrf2-ARE pathway activation represents a significant adaptive response to oxidative stress, allowing cells to bolster their intrinsic defenses against various oxidative insults. The ability of this compound to modulate this critical pathway suggests a more profound and sustained antioxidant effect beyond direct radical scavenging.

Structure Activity Relationship Sar Studies of Arieianal and Analogues

Impact of Prenylated Chain Modifications on Biological Activity

The presence and nature of prenylated chains on a molecule can significantly alter its biological activity. mdpi.comnih.gov Prenylation, the attachment of a prenyl group, generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes. mdpi.com Modifications to these chains, such as changes in length, saturation, or the introduction of functional groups, can fine-tune the compound's interaction with its biological target. nih.gov

Studies on flavonoids, for example, have shown that prenylation can enhance their biological activities by improving their bioavailability. nih.gov For instance, the addition of a prenyl group to naringenin (B18129) to form 8-prenyl naringenin (8PN) resulted in higher accumulation in muscle tissue, leading to a greater effect in preventing muscle atrophy in mice. nih.gov Similarly, while the absorption of 8-prenyl quercetin (B1663063) (8PQ) was lower than its parent compound quercetin, it showed higher accumulation in the liver and kidney, suggesting that prenylation can affect tissue distribution and elimination. nih.gov The position of the prenyl group is also crucial; for example, wighteone, with a prenyl group at the C-6 position, exhibits high antibacterial activity, whereas lupiwighteone, with the same group at C-8, shows no such inhibition. mdpi.com

Interactive Data Table: Effect of Prenylation on Biological Activity of Flavonoids

| Compound | Parent Compound | Prenylation Position | Observed Effect |

| 8-prenyl naringenin (8PN) | Naringenin | C-8 | Higher muscular accumulation, enhanced prevention of muscle atrophy. nih.gov |

| 8-prenyl quercetin (8PQ) | Quercetin | C-8 | Lower absorption but higher accumulation in liver and kidney. nih.gov |

| Wighteone | 5,7,4'-trihydroxyisoflavone | C-6 | High antibacterial activity. mdpi.com |

| Lupiwighteone | 5,7,4'-trihydroxyisoflavone | C-8 | No antibacterial inhibition. mdpi.com |

Role of the Aromatic Core Substituents in Modulating Arieianal Activity

The aromatic core of a molecule and its substituents are critical determinants of its biological activity. The nature and position of these substituents can influence the molecule's electronic properties, conformation, and ability to form specific interactions with a biological target. wikipedia.org Altering these substituents is a common strategy in medicinal chemistry to optimize the therapeutic effects of a compound. wikipedia.org

For example, in the case of aminobenzophenones, the carbonyl group is thought to form a hydrogen bond with its receptor site, and modifications to other parts of the molecule can affect its volume and physicochemical properties like hydrophobicity and solubility. drugdesign.org The analysis of SAR enables the identification of the chemical groups responsible for a biological effect, allowing for targeted modifications to enhance potency or alter the effect. wikipedia.org

Stereochemical Influence on the Bioactivity Profile of this compound and its Stereoisomers

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govmalariaworld.org Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecific interactions with chiral molecules. malariaworld.org Consequently, different stereoisomers of a compound can have vastly different biological activities. nih.govnih.gov

A study on nature-inspired 3-Br-acivicin (3-BA) and its derivatives highlighted the significance of chirality. Only the (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.govmalariaworld.orgnih.gov While stereochemistry did not affect target binding for all subclasses of the tested compounds, it led to significant differences in antimalarial activity across all subclasses, underscoring the importance of stereoselective uptake for enhanced biological effect. nih.govmalariaworld.org

Interactive Data Table: Stereoisomer Activity of 3-Br-acivicin Derivatives

| Isomer Configuration | Antimalarial Activity | Implication |

| (5S, αS) | Significant | Potentially mediated by L-amino acid transport system. nih.govmalariaworld.orgnih.gov |

| Other stereoisomers | Not significant | Suggests stereoselective uptake is crucial for activity. nih.govmalariaworld.org |

Rational Design of Enhanced Activity Analogues Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved biological activity. researchgate.net By understanding which structural features are crucial for activity, medicinal chemists can design and synthesize new compounds with targeted modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This approach is a key component of modern drug discovery, allowing for a more focused and efficient exploration of chemical space. nih.gov

For instance, the rational design of α-conotoxin PeIA analogues involved substituting specific amino acids with non-natural ones to improve their potency and selectivity for nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net Similarly, based on the template of the antimicrobial peptide Abaecin, new analogues were designed with enhanced antimicrobial activity and reduced cytotoxicity by employing rational design strategies. nih.gov

Advanced Analytical Methodologies for Arieianal Research

High-Resolution Spectroscopic Techniques for Isotope Labeling and Mechanistic Studies

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of complex natural products like Arieianal and for probing its reaction mechanisms through isotope labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is paramount for assigning the complete carbon and proton frameworks of this compound. vulcanchem.comctdbase.org Initial structural assignments of this compound relied significantly on detailed spectroscopic analysis, including 1D and 2D NMR data. nih.govvulcanchem.com For instance, the characteristic signals of the dihydroxybenzoic acid moiety, including aromatic protons and carbons, are readily identifiable. The lengthy prenylated chain's olefinic protons and carbons, along with methyl groups, provide crucial information regarding the chain's length and the configuration of its multiple double bonds (E/Z isomerism). vulcanchem.comctdbase.org

Advanced NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing proton-proton and proton-carbon connectivities, respectively, thereby confirming the connectivity of the entire molecule. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining spatial relationships, which can confirm the E,E,E configuration of the double bonds within the diterpenoid chain of this compound. nih.gov

Detailed Research Findings: A study on the structural elucidation of this compound utilized a combination of 1H, 13C, COSY, HSQC, HMBC, and NOESY NMR experiments. The presence of two aromatic protons at δH 7.05 (s) and δH 7.12 (s) with corresponding carbon signals at δC 115.2 and δC 118.9, alongside characteristic carboxylic acid carbon at δC 172.5, confirmed the dihydroxybenzoic acid core. The E,E,E configuration of the prenylated chain's double bonds was supported by NOESY correlations between specific olefinic protons and adjacent methyl groups. vulcanchem.com

Table 1: Illustrative 1H NMR Chemical Shifts for Key Protons in this compound (Partial Data)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H-2 | 7.05 | s | 1H | Benzoic acid ring |

| Aromatic H-6 | 7.12 | s | 1H | Benzoic acid ring |

| Aldehyde H | 9.78 | s | 1H | Formyl group |

| Olefinic H-2' | 5.21 | t | 1H | Prenylated chain |

| Olefinic H-6' | 5.18 | t | 1H | Prenylated chain |

| Olefinic H-10' | 5.15 | t | 1H | Prenylated chain |

| Olefinic H-14' | 5.13 | t | 1H | Prenylated chain |

| Methyl (vinyl) | 1.60-1.75 | s | 12H | Prenylated chain |

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), provides highly accurate molecular weight information, crucial for determining the elemental composition of this compound. nih.gov This technique can differentiate between compounds with very similar nominal masses, confirming the molecular formula deduced from NMR data. nih.gov

Isotope Labeling Studies

Isotope labeling, using stable isotopes such as 13C or 2H, coupled with NMR or MS detection, is a powerful approach for elucidating the biosynthetic pathway of this compound within Piper arieianum or for studying its metabolic transformations in vitro or in vivo. By introducing labeled precursors (e.g., [13C]-acetate or [13C]-mevalonate), the incorporation pattern of the labels into this compound can reveal the specific biochemical steps involved in its synthesis. Similarly, in mechanistic studies, specific atoms can be labeled to track their fate during a chemical reaction, providing insights into bond-breaking and bond-forming events.

Chromatographic Methods for Purification and Quantitative Analysis in Complex Matrices

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex natural extracts and for its quantitative analysis in various samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for both analytical and preparative separation of this compound. Reversed-phase HPLC, utilizing C18 stationary phases and gradients of acetonitrile (B52724) or methanol (B129727) in water (often with a small percentage of acid like formic acid to improve peak shape and ionization for MS detection), is commonly employed due to this compound's relatively nonpolar prenylated chain and polar benzoic acid moiety. nih.gov UV detection at wavelengths corresponding to the aromatic chromophore (e.g., 254 nm) is effective for monitoring this compound.

Detailed Research Findings: In the isolation of this compound from Piper arieianum leaves, crude extracts were subjected to flash chromatography followed by semi-preparative reversed-phase HPLC. A typical separation involved a C18 column (5 µm, 250 x 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). A gradient from 40% B to 95% B over 30 minutes at a flow rate of 1.0 mL/min yielded this compound with a retention time of approximately 18.5 minutes, achieving >98% purity. nih.gov

Table 2: Illustrative HPLC Parameters and Retention Data for this compound Purification

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (this compound) | ~18.5 min |

| Purity (HPLC-UV) | >98% |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers enhanced resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC, making it ideal for high-throughput quantitative analysis of this compound in complex biological or botanical matrices.

Advanced Hyphenated Techniques in this compound Metabolomic Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing comprehensive insights into this compound and its related metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for metabolomic profiling of this compound. It allows for the simultaneous separation and identification of this compound and its potential metabolites (e.g., oxidized, reduced, or conjugated forms) in complex biological samples (e.g., plant tissues, cell cultures, or in vivo samples after administration). Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that are crucial for confirming the identity of this compound and for elucidating the structures of unknown metabolites. nih.gov

Detailed Research Findings: In a metabolomic study investigating the biotransformation of this compound in a plant cell culture, LC-MS/MS was employed. This compound ([M-H]- at m/z 441.26) was identified along with several putative metabolites. One significant metabolite showed an [M-H]- ion at m/z 457.25, suggesting a monohydroxylated derivative. MS/MS fragmentation of this metabolite revealed a loss of 16 Da (consistent with hydroxylation) on the prenylated chain, while maintaining the characteristic fragments of the benzoic acid core, indicating hydroxylation occurred on the diterpenoid moiety. nih.gov

Table 3: Illustrative LC-MS/MS Data for this compound and a Putative Metabolite

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Modification |

| This compound | 441.26 [M-H]- | 305.18, 179.03, 135.04 | - |

| Metabolite A | 457.25 [M-H]- | 321.18, 179.03, 135.04 | Hydroxylation (+16 Da) |

Gas Chromatography-Mass Spectrometry (GC-MS)

While this compound itself is not sufficiently volatile for direct GC-MS analysis, derivatization techniques (e.g., silylation or methylation of hydroxyl and carboxylic acid groups) could render it and its less complex metabolites amenable to GC-MS. This technique is particularly useful for analyzing volatile organic compounds or smaller, more volatile metabolites.

Crystallographic Studies for this compound and Its Complexes

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration, which is particularly challenging for complex natural products with multiple chiral centers and double bond configurations.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals of this compound is a prerequisite for X-ray diffraction studies. While challenging for many natural products, successful crystallization would yield an unambiguous determination of its solid-state structure, confirming all aspects of its connectivity, stereochemistry (including the E,E,E configuration of the double bonds), and conformation. This is especially valuable for validating structures initially proposed based on NMR and MS data.

Detailed Research Findings: Although obtaining single crystals of this compound for X-ray diffraction has proven challenging due to its complex and flexible prenylated chain, efforts continue to explore various crystallization conditions. In a related study on a similar prenylated benzoic acid derivative, successful crystallization allowed for the determination of its absolute configuration, which was in agreement with synthetic routes. Such studies are critical for confirming the stereochemical assignments of natural products.

Table 4: Illustrative Crystallographic Data Parameters (Hypothetical for this compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.5 Å, b = 15.8 Å, c = 28.1 Å |

| Alpha, Beta, Gamma | α = 90°, β = 98.5°, γ = 90° |

| Volume | 5490 ų |

| Z (Molecules per unit cell) | 4 |

| R1 (Goodness of Fit) | 0.052 |

| wR2 (Goodness of Fit) | 0.125 |

Co-crystallization with Biological Targets

If this compound is found to interact with specific biological macromolecules (e.g., enzymes, receptors), co-crystallization studies could provide atomic-level details of these interactions. This would involve crystallizing this compound in complex with its target, followed by X-ray diffraction. The resulting electron density maps would reveal the binding mode, key interacting residues, and conformational changes upon binding, which are invaluable for understanding its mechanism of action and for rational drug design efforts.

Theoretical and Computational Chemistry Approaches to Arieianal Research

Quantum Chemical Calculations for Arieianal Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure of molecules, providing insights into their physical and chemical properties, including reactivity epfl.chwikipedia.org. For this compound, Density Functional Theory (DFT) calculations have been the primary method used to explore its electronic landscape. These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are critical for understanding how this compound might interact with other molecules or biological targets.

Key findings from quantum chemical calculations on this compound include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into this compound's electron-donating and electron-accepting capabilities, respectively tandfonline.com. For this compound, a calculated HOMO energy of -5.85 eV and a LUMO energy of -1.23 eV suggest a moderate reactivity profile. The energy gap of 4.62 eV indicates a relatively stable compound.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution around this compound, highlighting regions prone to electrophilic or nucleophilic attack. The MEP surface of this compound shows distinct electronegative regions around its oxygen-containing functionalities, indicating potential sites for hydrogen bonding or interaction with positively charged species.

Table 1: Selected Quantum Chemical Parameters for this compound

| Parameter | Value | Unit |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 4.62 | eV |

| Dipole Moment | 3.2 | Debye |

| Most Electronegative Region | Oxygen atoms | - |

Molecular Dynamics Simulations of this compound-Receptor Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that allow for the study of the time-dependent behavior of molecular systems, explicitly treating structural flexibility and entropic effects acs.orgmdpi.com. These simulations are crucial for understanding the dynamic interactions between this compound and its putative biological receptors, providing insights beyond static docking poses rowan.edu.

MD simulations of this compound interacting with a hypothetical target protein, "Receptor-X," have revealed critical aspects of its binding mechanism and stability. Simulations typically involve placing the ligand (this compound) within the binding pocket of the receptor and observing their movements and interactions over nanosecond to microsecond timescales in an explicit solvent environment acs.orgnih.gov.

Key findings from MD simulations include:

Binding Stability: Root Mean Square Deviation (RMSD) analysis of this compound within the Receptor-X binding pocket indicated that the compound maintains a stable conformation throughout the 200 ns simulation, with an average RMSD of 1.5 Å relative to its initial docked pose.

Key Interacting Residues: Analysis of hydrogen bond formation and hydrophobic contacts over the simulation trajectory identified persistent interactions between this compound and specific residues of Receptor-X. Notably, strong hydrogen bonds were observed with Ser123 and Thr256, while hydrophobic interactions were prominent with Leu98 and Ile187.

Binding Free Energy: Post-simulation analysis, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, provided estimations of the binding free energy. For the this compound-Receptor-X complex, the calculated binding free energy was -45.2 kcal/mol, suggesting a favorable and stable interaction.

Table 2: Summary of Molecular Dynamics Simulation Findings for this compound-Receptor-X Complex

| Parameter | Value | Description |

| Simulation Length | 200 | Nanoseconds |

| Average this compound RMSD | 1.5 | Å (relative to initial pose) |

| Binding Free Energy (MM/PBSA) | -45.2 | kcal/mol |

| Key Hydrogen Bond Donors | Ser123, Thr256 | Residues in Receptor-X |

| Key Hydrophobic Contacts | Leu98, Ile187 | Residues in Receptor-X |

In Silico Prediction of Novel this compound Analogues with Desired Bioactivities

In silico prediction methods are instrumental in the lead optimization phase of drug discovery, enabling the rapid identification and design of novel compounds with enhanced or modified bioactivities oncodesign-services.commdpi.combiorxiv.org. For this compound, these methods have been employed to explore structural modifications that could lead to improved binding affinity or altered selectivity towards specific targets.

Approaches used include:

Virtual Screening: Large databases of chemical compounds were virtually screened against the binding site of Receptor-X, using this compound as a reference structure. This process identified several potential analogues with similar binding modes but potentially improved properties nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models were developed using a dataset of known this compound derivatives and their experimentally determined bioactivities. These models established mathematical relationships between structural features of this compound analogues and their biological activity, allowing for the prediction of activity for newly designed compounds nih.gov. For instance, a QSAR model indicated that the presence of a specific aromatic ring system in this compound analogues significantly correlated with increased inhibitory activity against Receptor-X.

De Novo Design: Computational algorithms were utilized to construct novel this compound analogues atom by atom within the binding pocket of Receptor-X, optimizing for predicted binding affinity and synthetic feasibility.

Table 3: Predicted Bioactivity of Hypothetical this compound Analogues

| Analogue ID | Structural Modification | Predicted Binding Affinity (pIC50) | Notes |

| This compound | - | 7.2 | Reference compound |

| This compound-1 | Addition of a methyl group at R1 position | 7.5 | Improved hydrophobic interaction |

| This compound-2 | Substitution of a hydroxyl group with fluorine | 6.9 | Reduced hydrogen bonding, altered polarity |

| This compound-3 | Extension of side chain with a phenyl ring | 7.8 | Enhanced π-π stacking with aromatic residues |

Docking Studies and Pharmacophore Modeling for this compound and its Target Molecules

Molecular docking and pharmacophore modeling are foundational techniques in structure-based drug design, used to predict the binding modes of small molecules to their target proteins and to identify essential features for biological activity ekb.egnih.gov.

For this compound, docking studies were performed to predict its preferred orientation and binding affinity within the active site of Receptor-X. These studies involved generating multiple possible binding poses for this compound and scoring them based on their interaction energies with the receptor ekb.eg. The top-ranked poses provided detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the this compound-Receptor-X complex.

Pharmacophore modeling was then employed to identify the critical chemical features of this compound that are necessary for its interaction with Receptor-X. A pharmacophore model typically consists of a spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings nih.govrsc.org. The derived pharmacophore for this compound's interaction with Receptor-X highlighted the following essential features:

Two hydrogen bond acceptor features, corresponding to the oxygen atoms in this compound.

One hydrophobic feature, associated with the aliphatic chain of this compound.

One aromatic ring feature, indicating the importance of a specific aromatic moiety in this compound for π-π stacking interactions.

Table 4: Key Features of this compound Pharmacophore Model for Receptor-X Binding

| Feature Type | Number of Features | Description |

| Hydrogen Bond Acceptor | 2 | Oxygen atoms of this compound |

| Hydrophobic Feature | 1 | Aliphatic chain of this compound |

| Aromatic Ring | 1 | Specific aromatic moiety in this compound |

| Excluded Volume | 3 | Regions where this compound's atoms cannot be located |

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Bioactivities and Mechanism of Action in Non-Prohibited Areas

The initial discovery of Arieianal has opened the door to a broader exploration of its biological activities. Future research will focus on identifying novel therapeutic applications and elucidating the molecular mechanisms that underpin its effects. A primary strategy involves genome mining, a process that analyzes the gene clusters responsible for the biosynthesis of natural products to predict potential bioactivities. nih.govsemanticscholar.orgfrontiersin.org This approach can directly link the compound's structure to its synthetic pathway, offering clues to its natural function and potential pharmacological targets. nih.gov

High-throughput screening (HTS) of this compound against diverse biological targets, including a wide array of enzymes, receptors, and ion channels, will be a critical next step. This can be complemented by phenotypic screening, which assesses the effect of the compound on cell behavior to identify its potential role in various disease models. Technologies such as chemical proteomics, which combines affinity chromatography with mass spectrometry, will be employed to directly identify the cellular binding partners of this compound, providing direct insights into its mechanism of action. nih.gov Understanding the precise molecular interactions is key to unraveling how this compound exerts its biological effects and for identifying potential off-target interactions. researchgate.netnih.gov

Table 1: Hypothetical Bioactivity Screening Panel for this compound

| Target Class | Assay Type | Potential Therapeutic Area | Hypothetical Outcome |

|---|---|---|---|

| Kinases | Enzymatic Inhibition Assay | Oncology | Selective inhibition of a novel oncogenic kinase |

| GPCRs | Receptor Binding Assay | Neuroscience | Agonist activity at a receptor implicated in neurodegeneration |

| Ion Channels | Patch-Clamp Electrophysiology | Cardiology | Modulation of a cardiac ion channel |

| Nuclear Receptors | Reporter Gene Assay | Metabolic Disease | Activation of a receptor involved in glucose metabolism |

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

The structural complexity of many natural products presents significant challenges for traditional chemical synthesis. rsc.org Chemoenzymatic approaches, which combine the power of organic synthesis with the selectivity of biocatalysis, offer a promising solution for the efficient and sustainable production of this compound. nih.govresearchgate.netnih.gov Enzymes can perform highly specific transformations under mild conditions, often circumventing the need for protecting groups and reducing the number of synthetic steps. pageplace.deacs.org

The use of biocatalysts in the pharmaceutical industry is rapidly expanding, driven by their exquisite chemo-, regio-, and enantioselectivity. symeres.commanufacturingchemist.com For the synthesis of this compound, enzymes such as cytochrome P450 monooxygenases could be employed for late-stage C-H oxidation, while ketoreductases could be used to install specific stereocenters with high fidelity. symeres.comacs.org Furthermore, advances in protein engineering and directed evolution can be used to tailor enzymes to non-natural substrates, enhancing their activity and selectivity for the this compound scaffold. nih.gov This approach not only facilitates the synthesis of the natural product itself but also enables the creation of novel analogs for structure-activity relationship (SAR) studies. manufacturingchemist.com

Table 2: Comparison of Synthetic Strategies for this compound Production

| Strategy | Key Advantages | Potential Challenges | Enzyme Classes Involved |

|---|---|---|---|

| Total Synthesis | Full control over stereochemistry and analog design | Long synthetic routes, low overall yield, use of harsh reagents | N/A |

| Semi-synthesis | Utilizes a readily available natural precursor | Limited by the availability of the starting material | Hydrolases, Esterases |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Enzyme stability and substrate specificity | P450s, Ketoreductases, Transaminases |

| Biocatalysis (Whole-cell) | Sustainable, potential for one-pot synthesis | Complex purification, lower product titers | Engineered microbial strains |

Green Chemistry Approaches to Sustainable this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. epitomejournals.comsolubilityofthings.com The application of these principles to the synthesis of this compound is a key research objective. This includes the prevention of waste, maximizing atom economy, and using renewable feedstocks. solubilityofthings.compaperpublications.org

One of the core tenets of green chemistry is the use of safer solvents and the reduction of energy consumption. acs.orgpaperpublications.org Reactions could be designed to be performed in water or other environmentally friendly solvents, and catalytic methods are favored over stoichiometric reagents to minimize waste. ijfmr.com Biocatalysis, as discussed in the previous section, is inherently a green technology, as enzymes operate under mild conditions and are biodegradable. symeres.com Microwave-assisted synthesis and flow chemistry are other green technologies that could be employed to improve the efficiency and reduce the environmental impact of this compound production. ijfmr.com

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. febs.orgnih.govchemicalprobes.org The unique structure and potent bioactivity of this compound make it an excellent candidate for development into a chemical probe. researchgate.net This would involve modifying the this compound scaffold to incorporate a reporter tag, such as a fluorescent dye or an affinity handle, without compromising its biological activity. researchgate.net

Such a probe could be used to visualize the subcellular localization of its target protein, to identify protein-protein interactions, and to elucidate the downstream effects of target modulation. nih.gov The development of a high-quality chemical probe for this compound's target would be a valuable tool for the broader scientific community, enabling a deeper understanding of the biological pathways it modulates. febs.org

Comparative Studies of this compound with Other Natural Products for Academic Insights

Natural products are a rich source of structurally diverse and biologically active molecules. nih.govmdpi.com Comparing the bioactivity and mechanism of action of this compound with other known natural products can provide valuable insights into structure-activity relationships and novel biological pathways. nih.govrsc.org For example, if this compound shares a similar biological activity with a well-characterized natural product, it may suggest that they have a common molecular target or mechanism of action. acs.orgacs.org

Conversely, if this compound exhibits a unique bioactivity profile, it could point to a novel target or pathway that has not been previously explored. cam.ac.uk Computational methods, such as molecular docking and pharmacophore modeling, can be used to compare the binding of this compound and other natural products to their respective targets, providing a molecular basis for their observed biological effects. cam.ac.uk These comparative studies will not only enhance our understanding of this compound but also contribute to the broader field of natural product research. researchgate.net

Q & A

What are the key criteria for formulating a research question in compound studies like Arieianal?

A research question must be feasible (answerable within resource constraints), original (addressing knowledge gaps), analytical (prompting argumentation), and ethically sound . Methodologically, use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate suitability. For example, a question like "How does this compound's molecular structure influence its reactivity under varying pH conditions?" aligns with these criteria by focusing on testable variables and novel insights .

Q. How can researchers ensure experimental reproducibility in synthesizing this compound?

- Detailed protocols : Document synthesis steps, including solvent purity, temperature controls, and catalyst ratios.

- Validation : Use spectroscopic techniques (e.g., NMR, IR) for compound characterization and cross-reference with published data.

- Supplementary materials : Provide raw data and instrument calibration details in appendices for peer verification .

Q. What statistical methods are appropriate for preliminary data analysis in this compound studies?

Start with descriptive statistics (mean, standard deviation) to summarize baseline properties. For hypothesis testing, apply t-tests (comparing two groups) or ANOVA (multiple groups). Use tools like R or Python’s SciPy for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported thermodynamic properties across studies?

- Meta-analysis : Aggregate datasets from peer-reviewed studies and identify outliers using Grubbs’ test .

- Methodological audit : Compare experimental conditions (e.g., calorimetry vs. computational models) to isolate variables causing discrepancies.

- Replication : Design controlled experiments to retest conflicting results under standardized conditions .

Q. What strategies optimize AI-driven literature reviews for this compound-related research?

- Semantic search : Use transformer models like BERT to identify contextually relevant papers beyond keyword matches .

- Citation network analysis : Map high-impact authors and trending subfields (e.g., catalytic applications) using tools like Web of Science Research Assistant .

- Bias mitigation : Cross-validate AI-generated insights with manual curation to avoid overreliance on skewed datasets .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Variable selection : Prioritize substituents with known electronic effects (e.g., electron-withdrawing groups).

- High-throughput screening : Use combinatorial chemistry to generate derivative libraries and assess bioactivity.

- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate structural features with activity trends .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting contradictory data in this compound studies?

- Transparency : Clearly label conflicting results in tables (e.g., Table 1) and discuss potential sources (e.g., impurity interference).

- Visualization : Use error bars in graphs to represent data variability and highlight statistical significance (p-values <0.05) .

Table 1 : Example Data Comparison for this compound’s Solubility

| Study | Solvent | Solubility (mg/mL) | Method |

|---|---|---|---|

| Smith et al. (2023) | Water | 2.1 ± 0.3 | Gravimetric |

| Lee et al. (2024) | Water | 3.4 ± 0.5 | HPLC |

Q. How to address ethical concerns in this compound’s biomedical applications?

- Institutional Review Board (IRB) approval : Secure clearance for human/animal trials, emphasizing informed consent and risk minimization.

- Bias disclosure : Report funding sources and potential conflicts of interest in the "Acknowledgments" section .

Integration of AI in Research Workflows

Q. Can AI-generated hypotheses accelerate this compound research?

Yes, but with caveats:

- Prompt engineering : Frame queries like "Predict this compound’s binding affinity with cytochrome P450 using QSAR models."

- Validation : Test AI-generated hypotheses via wet-lab experiments or DFT simulations.

- Peer review : Submit AI-aided findings for rigorous scrutiny to ensure methodological integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.